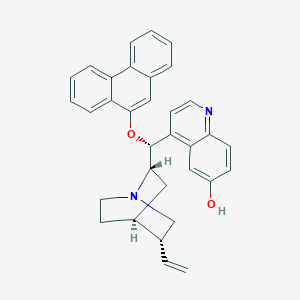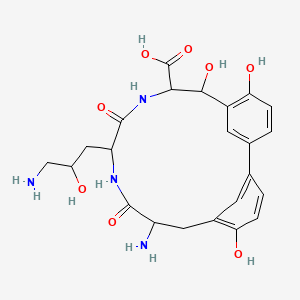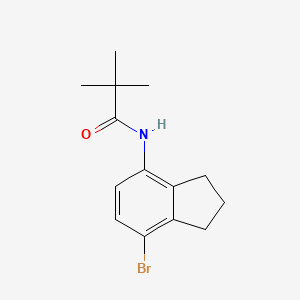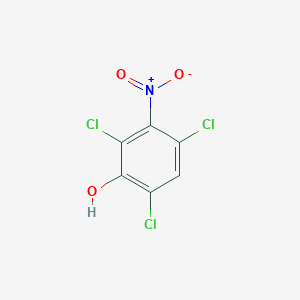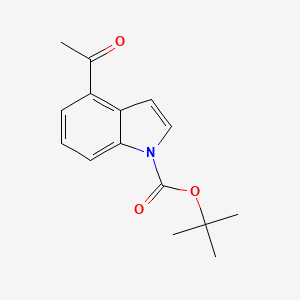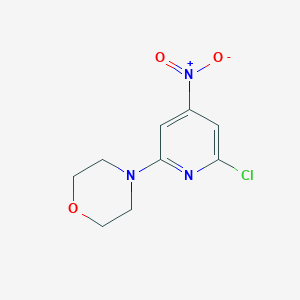
4-(6-Chloro-4-nitropyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloro-4-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10ClN3O3. It is a derivative of pyridine and morpholine, featuring a chloro and nitro substituent on the pyridine ring.
Métodos De Preparación
The synthesis of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-nitropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Análisis De Reacciones Químicas
4-(6-Chloro-4-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives
Common reagents used in these reactions include palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(6-Chloro-4-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparación Con Compuestos Similares
Similar compounds to 4-(6-Chloro-4-nitropyridin-2-yl)morpholine include:
- 4-(6-Chloro-4-nitropyridin-2-yl)piperidine
- 4-(6-Chloro-4-nitropyridin-2-yl)pyrrolidine
These compounds share the pyridine core with chloro and nitro substituents but differ in the nature of the heterocyclic ring attached. The unique combination of the morpholine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10ClN3O3 |
|---|---|
Peso molecular |
243.65 g/mol |
Nombre IUPAC |
4-(6-chloro-4-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-9(11-8)12-1-3-16-4-2-12/h5-6H,1-4H2 |
Clave InChI |
LNUVYYZOLAPPGB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
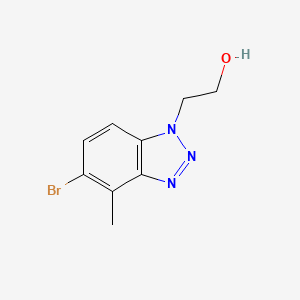
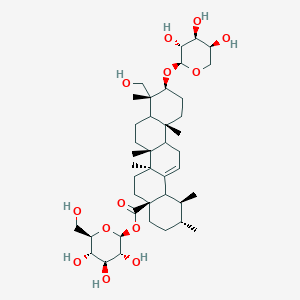
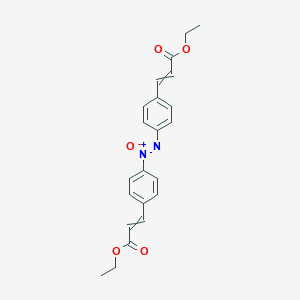
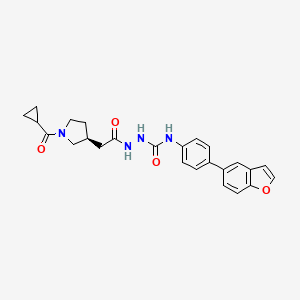
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
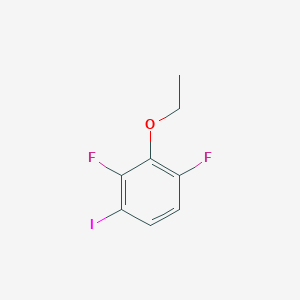
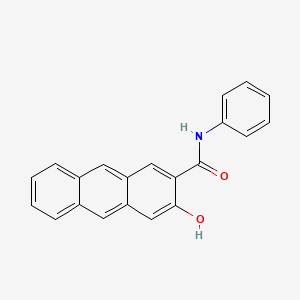
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
